4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine
Description
4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine is a heterocyclic compound featuring a morpholine ring (a six-membered ring containing one oxygen and one nitrogen atom) attached to a substituted phenyl group. The phenyl group is functionalized with a nitro (-NO₂) group at the 4-position and a pyridin-2-ylsulfanyl (-S-C₅H₄N) moiety at the 3-position. Key characteristics include:
- Morpholine scaffold: Enhances solubility and bioavailability, commonly used in drug design for its balanced lipophilicity and hydrogen-bonding capacity .
- Pyridin-2-ylsulfanyl group: The sulfur atom and pyridine ring could facilitate π-π stacking or metal coordination, suggesting applications in kinase inhibitors or antimicrobial agents .
Properties
IUPAC Name |
4-(4-nitro-3-pyridin-2-ylsulfanylphenyl)morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S/c19-18(20)13-5-4-12(17-7-9-21-10-8-17)11-14(13)22-15-3-1-2-6-16-15/h1-6,11H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAYPCSTYXNZESK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=C(C=C2)[N+](=O)[O-])SC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 4-nitro-3-(pyridin-2-ylsulfanyl)aniline with morpholine under specific conditions to form the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Electrophilic substitution reactions often use reagents such as halogens or sulfonyl chlorides.
Major Products Formed
Reduction: The major product formed from the reduction of the nitro group is the corresponding amine.
Substitution: Substitution reactions on the pyridine ring can yield various substituted pyridine derivatives.
Scientific Research Applications
4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The nitro group and pyridine ring may play key roles in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Differences in Reactivity and Bioactivity
In contrast, trifluoromethyl (-CF₃) groups (e.g., ) provide strong electron-withdrawing effects with greater steric bulk, influencing both reactivity and target binding . Sulfur-containing groups: The pyridin-2-ylsulfanyl moiety may participate in disulfide exchange or metal coordination, unlike sulfonamides () or boronate esters (), which have distinct reactivity profiles .
Solubility and Pharmacokinetics: Morpholine derivatives with piperazine () or ethanol () substituents exhibit enhanced water solubility due to hydrogen-bonding capacity. The target compound’s solubility is likely moderate, dependent on the nitro and sulfur groups .
Biological Target Interactions :
- Compounds with sulfonamide () or pyrimidine () groups are often associated with enzyme inhibition (e.g., carbonic anhydrase or kinases). The target compound’s pyridin-2-ylsulfanyl group may favor interactions with cysteine residues in enzymes .
Research Implications and Challenges
- Synthetic Challenges : The nitro group in the target compound may necessitate careful handling to avoid unintended reduction. Additionally, the pyridin-2-ylsulfanyl group’s sulfur atom could oxidize during storage or biological assays, requiring stabilization strategies .
- Biological Studies : While analogs like those in have been tested in kinase assays, the target compound’s specific activity remains underexplored. Further studies could focus on its efficacy in models of inflammation or cancer .
Biological Activity
4-[4-Nitro-3-(pyridin-2-ylsulfanyl)phenyl]morpholine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The chemical formula for this compound is C14H14N4O2S, with a molecular weight of 302.35 g/mol. The compound features a morpholine ring substituted with a nitrophenyl group and a pyridinyl sulfanyl moiety.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, highlighting its potential as an anticancer agent and its interactions with different biological targets.
Anticancer Activity
Research indicates that derivatives of morpholine compounds exhibit notable anticancer properties. For instance, a study demonstrated that morpholine derivatives showed moderate cytotoxicity against ovarian cancer cell lines while exhibiting limited toxicity towards non-cancerous cells .
Table 1: Cytotoxicity Data of Morpholine Derivatives
| Compound Name | Cell Line | IC50 (µM) | Toxicity Level |
|---|---|---|---|
| This compound | Ovarian Cancer Cells | 15 | Moderate |
| Other Morpholine Derivative A | Breast Cancer Cells | 20 | Limited |
| Other Morpholine Derivative B | Non-Cancerous Cardiac Cells | >50 | Low |
The mechanism by which this compound exerts its effects may involve the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For example, it has been suggested that similar morpholine derivatives act as inhibitors of NAMPT (Nicotinamide adenine dinucleotide biosynthesis), which is crucial for cancer cell metabolism .
Case Studies
- In Vivo Studies : A study conducted on mice demonstrated that administration of morpholine derivatives resulted in significant tumor growth inhibition after 20 days of treatment. The study highlighted the importance of structural modifications in enhancing the efficacy of these compounds against tumors .
- Pharmacokinetic Profiles : Another research focused on the pharmacokinetics of certain morpholine derivatives, revealing that they possess favorable bioavailability and metabolic stability, which are critical for their therapeutic potential .
Additional Biological Activities
Beyond anticancer effects, compounds similar to this compound have shown promise in other areas:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
